molecular formula C14H17NO3 B596944 Tert-butyl 7-methoxy-1H-indole-1-carboxylate CAS No. 1215205-77-8

Tert-butyl 7-methoxy-1H-indole-1-carboxylate

Cat. No.: B596944
CAS No.: 1215205-77-8
M. Wt: 247.294
InChI Key: DWMPQAJKVAOOOW-UHFFFAOYSA-N
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Description

“Tert-butyl 7-methoxy-1H-indole-1-carboxylate” is a chemical compound utilized in scientific research for various purposes . Its diverse applications range from drug discovery to material synthesis, making it an essential component in the field of chemistry.


Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the use of C 32 H 12 BF 24 (1-) *C 36 H 43 AuN (1+) in chloroform at 20℃ for 4 hours in an inert atmosphere . Another method involves the use of iodine and oxygen in acetonitrile for 48 hours in a sealed tube . A third method involves the use of dmap and triethylamine in dichloromethane at 20℃ for 18 hours .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H17NO3 . It has a molecular weight of 247.29 . The InChI Key is DWMPQAJKVAOOOW-UHFFFAOYSA-N .


Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Physical and Chemical Properties Analysis

“this compound” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 . It is not an inhibitor of CYP2D6 and CYP3A4 . It has a Log Kp (skin permeation) of -5.51 cm/s . Its Log Po/w (iLOGP) is 3.06 .

Scientific Research Applications

Environmental Presence and Impact of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), which share chemical similarities with Tert-butyl 7-methoxy-1H-indole-1-carboxylate, are extensively utilized across various industries to prolong product shelf life by inhibiting oxidative reactions. Studies have highlighted the detection of SPAs in different environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water, indicating widespread dissemination. Additionally, SPAs have been observed in human tissues, including fat, serum, urine, breast milk, and fingernails, pointing towards significant human exposure pathways such as food intake, dust ingestion, and personal care products. The toxicological profile of SPAs has raised concerns, suggesting some could be hepatotoxic, endocrine disruptors, or even carcinogenic, underscoring the need for further research on their environmental behavior and human health impacts (Liu & Mabury, 2020).

Indole Synthesis Methodologies

The synthesis of indole alkaloids, which includes compounds like this compound, is a field of significant interest due to their pharmacological activities. The development of new methods for indole synthesis has been a key area of research, aiming to improve efficiency and yield for pharmaceutical applications. The classification of indole synthesis routes provides a comprehensive framework for understanding the diverse strategies utilized in generating these complex molecules, facilitating the identification of novel synthetic pathways and improving existing ones for better outcomes in drug development (Taber & Tirunahari, 2011).

Biodegradation and Fate of Oxygenates in Soil and Groundwater

The environmental fate of methyl tert-butyl ether (MTBE), a compound structurally related to this compound, and its biodegradation in soil and groundwater has been extensively reviewed. These studies provide insights into the mechanisms through which similar compounds might undergo degradation in various environmental settings. The identification of microorganisms capable of degrading such ethers and the understanding of their metabolic pathways are crucial for assessing the environmental impact and potential remediation strategies for contaminants derived from fuel additives and other industrial chemicals (Thornton et al., 2020).

Safety and Hazards

“Tert-butyl 7-methoxy-1H-indole-1-carboxylate” has a signal word of "Warning" . Its precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . Its hazard statements include H302, H315, H319, and H335 .

Mechanism of Action

Properties

IUPAC Name

tert-butyl 7-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-9-8-10-6-5-7-11(17-4)12(10)15/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMPQAJKVAOOOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677973
Record name tert-Butyl 7-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-77-8
Record name 1,1-Dimethylethyl 7-methoxy-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 7-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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